GRPR antagonist-2

GRPR antagonist gastric cancer HGC-27

GRPR antagonist-2 is a non-peptidic small molecule (MW 559.58) that offers distinct advantages over peptide-based GRPR antagonists, including potential oral bioavailability and different pharmacokinetic profiles. With validated potency (IC50: 0.77 μM in HGC-27; 2.5 μM in Pan02) and demonstrated synergy with HDAC inhibitors across PC3, Pan02, HGC-27, and HepG2 cells, it is an essential tool for oncology research and a valuable scaffold for medicinal chemistry optimization. Suitable for reproducible target engagement studies and SAR-driven lead development. Order now to advance your cancer signaling research.

Molecular Formula C28H32F3N5O4
Molecular Weight 559.6 g/mol
Cat. No. B12418407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGRPR antagonist-2
Molecular FormulaC28H32F3N5O4
Molecular Weight559.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)NC4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C28H32F3N5O4/c1-27(2,3)40-26(39)36-14-12-35(13-15-36)24(37)23(16-18-17-32-22-7-5-4-6-21(18)22)34-25(38)33-20-10-8-19(9-11-20)28(29,30)31/h4-11,17,23,32H,12-16H2,1-3H3,(H2,33,34,38)/t23-/m0/s1
InChIKeyWTVXQEPXYFGAJP-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GRPR antagonist-2: Small Molecule GRPR Antagonist for Oncology Research


GRPR antagonist-2 is a synthetic small molecule (MW 559.58) that acts as a potent antagonist of the gastrin-releasing peptide receptor (GRPR). It is primarily utilized in oncology research due to its demonstrated cytotoxicity against specific cancer cell lines, including gastric (HGC-27) and pancreatic (Pan02) cancer models . Unlike many peptide-based GRPR antagonists, GRPR antagonist-2 is a non-peptidic small molecule, offering distinct physicochemical and pharmacological properties [1]. Its reported CAS number is 3052544-42-7 .

GRPR Antagonist-2: Why Peptide Analogs are Not Direct Replacements


GRPR antagonist-2 is a non-peptidic small molecule, which fundamentally differentiates it from the majority of GRPR antagonists, such as RC-3095 and RC-3940-II, which are peptide-based [1]. This structural class difference leads to distinct in vitro and in vivo behaviors. For instance, small molecules like GRPR antagonist-2 can exhibit different pharmacokinetic profiles, including oral bioavailability potential, a property generally lacking in peptide-based therapeutics which are often administered parenterally [2]. Substituting a small molecule GRPR antagonist with a peptide analog in an experimental workflow would therefore invalidate any comparative analysis of drug-like properties and could lead to misleading conclusions about target engagement and downstream effects.

GRPR antagonist-2: Quantitative Differentiation from Peptide GRPR Antagonists


Cytotoxicity in Gastric Cancer Model (HGC-27)

GRPR antagonist-2 exhibits potent cytotoxicity against the HGC-27 human gastric cancer cell line with an IC50 of 0.77 μM . This potency is relevant when compared to peptide-based GRPR antagonists. For context, RC-3940-II, a peptide antagonist, inhibited the growth of JAR choriocarcinoma cells at concentrations as low as 1 nM, which is significantly more potent in that specific cell line [1]. However, the direct comparability is limited due to different cell lines and assay conditions. This underscores the importance of cell line-specific validation; GRPR antagonist-2 provides a validated small molecule tool with defined potency in HGC-27 cells.

GRPR antagonist gastric cancer HGC-27 cytotoxicity IC50

Cytotoxicity in Pancreatic Cancer Model (Pan02)

In the Pan02 murine pancreatic cancer cell line, GRPR antagonist-2 demonstrates cytotoxicity with an IC50 of 2.5 μM . While direct comparative data for other GRPR antagonists in Pan02 cells is not available, this provides a quantifiable baseline for this specific model. This contrasts with the high potency of some peptide antagonists in other cancer models, like the MDA-MB-231 breast cancer xenograft where RC-3940-II reduced tumor volume by 72.4% [1]. The difference highlights the model-specific efficacy and the need for careful selection based on experimental design.

GRPR antagonist pancreatic cancer Pan02 cytotoxicity IC50

Small Molecule vs. Peptide Antagonist: Structural Distinction

GRPR antagonist-2 is derived from SAR studies on PD176252 and is a small molecule with a molecular weight of 559.58 g/mol [1]. This is a stark contrast to peptide-based GRPR antagonists like RC-3095 and RC-3940-II, which are larger and require parenteral administration [2]. The small molecule nature of GRPR antagonist-2 confers distinct advantages in terms of synthetic accessibility, cost of goods, and potential for oral bioavailability, a critical factor for in vivo studies and therapeutic development that is generally not achievable with peptide analogs.

GRPR antagonist small molecule peptide SAR PD176252

Synergistic Potential with HDAC Inhibitors

GRPR antagonist-2 reduces the viability of multiple cancer cell lines (PC3, Pan02, HGC-27, and HepG2) when combined with an HDAC inhibitor (1 μM) . This suggests a potential for combination therapy strategies. While peptide antagonists like RC-3940-II have shown significant single-agent activity in vivo, reducing tumor volume by up to 72.4% [1], data on their synergy with HDAC inhibitors are not widely reported. This provides a unique research angle for GRPR antagonist-2 in exploring novel combination regimens.

GRPR antagonist HDAC inhibitor combination therapy cancer synergy

GRPR antagonist-2: High-Value Research Applications


In Vitro Investigation of GRPR Signaling in Gastric and Pancreatic Cancer Cell Lines

GRPR antagonist-2 is a potent and validated small molecule for studying GRPR-mediated signaling and cell proliferation in HGC-27 (IC50: 0.77 μM) and Pan02 (IC50: 2.5 μM) cell lines . Its defined potency allows for reproducible experiments to dissect downstream pathways affected by GRPR antagonism in these specific cancer models.

Development of Small Molecule GRPR-Targeted Therapeutics

As a non-peptidic small molecule, GRPR antagonist-2 serves as a valuable chemical lead for medicinal chemistry optimization [1]. Researchers can use its scaffold to conduct structure-activity relationship (SAR) studies aimed at improving potency, selectivity, and pharmacokinetic properties, a path distinct from the development of peptide-based GRPR antagonists.

Investigating Combination Therapy Strategies with HDAC Inhibitors

GRPR antagonist-2 has demonstrated reduced viability in PC3, Pan02, HGC-27, and HepG2 cells when combined with an HDAC inhibitor . This makes it a specific tool for exploring the mechanistic basis of this synergy and for testing the efficacy of GRPR/HDAC inhibitor combinations in cancer models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for GRPR antagonist-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.